Tropylium tetrafluoroborate

Photopolymerization Photoinitiator Cationic Polymerization

Tropylium tetrafluoroborate (CAS 27081-10-3) is a stable, commercially available organic salt composed of the aromatic tropylium cation ([C₇H₇]⁺) and the non-coordinating tetrafluoroborate anion ([BF₄]⁻). It is a rare example of a carbocation that can be isolated as a white solid at room temperature.

Molecular Formula C7H7BF4
Molecular Weight 177.94 g/mol
CAS No. 27081-10-3
Cat. No. B1215270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropylium tetrafluoroborate
CAS27081-10-3
Synonymstropylium tetrafluoroborate
Molecular FormulaC7H7BF4
Molecular Weight177.94 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C[CH+]C=C1
InChIInChI=1S/C7H7.BF4/c1-2-4-6-7-5-3-1;2-1(3,4)5/h1-7H;/q+1;-1
InChIKeySQVQHTIKOZVGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tropylium Tetrafluoroborate (CAS 27081-10-3): A Readily Isolable Carbocation Salt for Hydride Abstraction and Cation-π Studies


Tropylium tetrafluoroborate (CAS 27081-10-3) is a stable, commercially available organic salt composed of the aromatic tropylium cation ([C₇H₇]⁺) and the non-coordinating tetrafluoroborate anion ([BF₄]⁻) [1]. It is a rare example of a carbocation that can be isolated as a white solid at room temperature [1]. Its stability arises from the fulfillment of Hückel's rule (6 π-electrons in a planar, cyclic heptagon), making it a bench-stable source of a potent electrophile [2]. This compound serves as a critical reagent for hydride abstraction reactions, as a component in photoinitiator systems, and as a model cation for fundamental studies of cation-π and host-guest interactions [3].

Hydride abstraction reagent for organometallic synthesis
Exclusive photoinitiator for spatially controlled photopolymerization
Model cation for cation-π and host-guest interaction studies

Why Tropylium Tetrafluoroborate (CAS 27081-10-3) Cannot Be Replaced by Generic Tropylium Salts


Selecting a tropylium salt is not a trivial matter of exchanging counterions. The choice of anion (e.g., BF₄⁻ vs. PF₆⁻ or ClO₄⁻) has a profound and experimentally documented impact on reaction selectivity, product outcome, and safety [1]. For example, in photopolymerization applications, the BF₄⁻ salt acts exclusively as a photoinitiator, while the PF₆⁻ analogue initiates thermal polymerization as well, demonstrating a functional divergence that precludes simple substitution [1]. Furthermore, the perchlorate salt is known to be dangerously explosive, making the tetrafluoroborate form the preferred and safer choice for hydride abstraction and other synthetic applications [2]. These differences underscore the necessity for precise specification of the anion when sourcing tropylium salts for research and industrial use.

Property
Tropylium BF₄
Tropylium PF₆ / ClO₄
Initiation mode
Photoinitiation only
PF₆: photo + thermal initiation
Safety profile
Stable, non-explosive
Perchlorate: reported explosive hazard
Functional selectivity
Exclusive photoinitiation supports spatial control
PF₆ dual initiation may compromise pattern fidelity

Product-Specific Quantitative Evidence Guide for Tropylium Tetrafluoroborate (CAS 27081-10-3)


Counteranion Dictates Polymerization Selectivity: BF₄ vs. PF₆

The choice of counteranion in a tropylium salt is not arbitrary. In a direct comparison study on the photopolymerization of carbazolyloxiranes, tropylium hexafluorophosphate ([C₇H₇][PF₆]) initiated both photopolymerization and thermal (cationic) polymerization. In contrast, tropylium tetrafluoroborate ([C₇H₇][BF₄]) acted exclusively as a photoinitiator, providing a mechanism for spatial and temporal control not possible with the PF₆ salt [1].

Initiation Selectivity
Head-to-head
BF₄: Photoinitiator only
PF₆: Photo + thermal
Enables spatial control in photolithography
Photopolymerization Photoinitiator Cationic Polymerization

Stability Benchmarking: pKR+ and Reduction Potential for Heteroazulene Derivatives

The stability of novel heteroazulene-substituted tropylium tetrafluoroborate derivatives was quantitatively assessed and ranked. The pKR+ values for the series of cations (9a–d·BF₄) ranged from 3.2 to 5.7, establishing a clear stability order of 9a < 9b < 9c < 9d [1]. This was correlated with their reduction potentials as measured by cyclic voltammetry, providing a robust, dual-parameter framework for predicting the reactivity of these specialized reagents [1].

Stability (pKR+)
Class-level
3.2 – 5.7
Predicts redox reactivity order
Heteroazulene-substituted derivatives
Carbocation Stability Cyclic Voltammetry pKR+ Spectrophotometry

Supramolecular Architecture: Defined Cation-π Geometry in Crown Ether Complex

X-ray crystallographic analysis of the inclusion complex formed between tropylium tetrafluoroborate and dibenzo-24-crown-8 provides precise structural metrics for cation-π interactions [1]. The tropylium ion (C₇H₇⁺) is encapsulated with charge-transfer type π-π interactions. The delocalized heptagon structure of the guest cation is confirmed by average C-C bond distances of 1.35 Å and C-C-C angles of 129° [1].

Cation-π Geometry
Reported
C-C: 1.35 Å, angle 129°
Benchmark for computational calibration
Crown ether inclusion complex
Host-Guest Chemistry Cation-π Interactions X-ray Crystallography Supramolecular Chemistry

Validated Synthetic Protocol with Reported Yield for Procurement Planning

A reliable, detailed synthetic procedure for tropylium tetrafluoroborate is documented in *Organic Syntheses*, a peer-reviewed journal known for rigorously checked protocols [1]. The procedure, starting from cycloheptatriene, phosphorus pentachloride, and fluoroboric acid, reports a reproducible yield of 80–89% (34–38 g scale) and specifies a purity assessment method (λ max in 0.1N HCl: 218 mμ (log ε 4.70), 274 mμ (log ε 3.61)), providing a benchmark for both in-house synthesis and quality control of commercial sources [1].

Synthetic Yield
Reported
80–89%
Supports procurement scale-up planning
Org. Synth. validated protocol
Organic Synthesis Reagent Preparation Process Chemistry

Safety-Driven Choice: Replacing Explosive Perchlorate in Hydride Abstraction

In the synthesis of organometallic complexes via hydride abstraction, both trityl tetrafluoroborate and trityl perchlorate can be employed. However, the perchlorate salt is noted to be 'rather explosive', making the tetrafluoroborate variant the strongly preferred reagent [1]. This safety consideration is a primary driver for the widespread adoption of tetrafluoroborate-based reagents in this application.

Safety Profile
Class-level
BF₄: non-explosive
Perchlorate: explosive risk
Safety-driven procurement decision
Hydride abstraction context
Organometallic Chemistry Hydride Abstraction Safety Reagent Selection

Optimal Research and Industrial Application Scenarios for Tropylium Tetrafluoroborate (CAS 27081-10-3)


Advanced Photolithography and 3D Printing Resins Requiring Spatial Control

The compound's exclusive behavior as a photoinitiator, without the thermal initiation activity of its hexafluorophosphate analog, makes it the superior choice for formulating photoresists and 3D printing resins [1]. This selectivity ensures that curing occurs only where light is applied, enabling the creation of high-resolution patterns and complex three-dimensional structures without the risk of unintended, heat-induced polymerization that would compromise feature fidelity.

Calibration Standard and Model System for Cation-π Interaction Studies

The precisely defined geometry of the tropylium tetrafluoroborate complex with dibenzo-24-crown-8 (C-C bond distance 1.35 Å, C-C-C angle 129°) provides an ideal experimental benchmark [2]. Researchers studying cation-π and π-π stacking interactions in supramolecular chemistry and biology can use this compound as a well-characterized standard to calibrate computational models (e.g., DFT) and validate new spectroscopic methods for detecting these weak but important intermolecular forces.

Safe and Efficient Hydride Abstraction in Organometallic Synthesis

For chemists synthesizing η7-cycloheptatrienylium complexes of transition metals, tropylium tetrafluoroborate is the recommended reagent for hydride abstraction [3]. The critical safety advantage it offers over the potentially explosive trityl perchlorate alternative is a decisive factor for laboratory and pilot-plant procurement [3]. This allows for the scalable preparation of key organometallic intermediates without the need for specialized explosion-proof handling procedures.

Synthesis of Heteroazulene Derivatives with Tunable Redox Properties

When synthesizing novel heteroazulene-substituted tropylium cations for applications in organic electronics or as redox-active probes, the parent tropylium tetrafluoroborate is the essential starting material [4]. The ability to generate a series of derivatives with predictable pKR+ values (ranging from 3.2 to 5.7) and correlated reduction potentials allows for the rational design of molecules with specific electron-accepting capabilities [4].

Application
Selection Property
Validation Focus
Spatial-control photopolymerization
Photoinitiation exclusivity (no thermal)
Verify absence of thermal curing
Cation-π model studies
Reported crystallographic geometry
Benchmark for computational models
Hydride abstraction synthesis
Tetrafluoroborate safety profile vs. perchlorate
Explosion hazard mitigation
Heteroazulene derivative synthesis
Derivatizable tropylium core with predictable pKR+
Redox potential correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tropylium tetrafluoroborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.